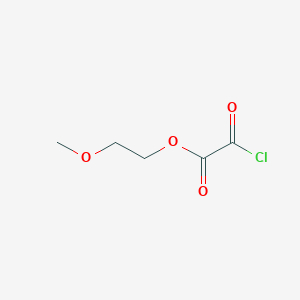

2-Methoxyethyl chloro(oxo)acetate

Description

2-Methoxyethyl chloro(oxo)acetate is an ester derivative featuring a methoxyethyl group linked to a chloro(oxo)acetate moiety. The compound’s reactivity and applications are likely influenced by the electron-withdrawing chloro and oxo groups, which enhance its utility in organic synthesis and specialty chemical formulations .

Properties

CAS No. |

89769-70-0 |

|---|---|

Molecular Formula |

C5H7ClO4 |

Molecular Weight |

166.56 g/mol |

IUPAC Name |

2-methoxyethyl 2-chloro-2-oxoacetate |

InChI |

InChI=1S/C5H7ClO4/c1-9-2-3-10-5(8)4(6)7/h2-3H2,1H3 |

InChI Key |

YRGFJBMARYBORM-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC(=O)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Properties

Research Findings and Data Tables

Crystallographic Data (Selected Analogs)

Preparation Methods

Reaction Conditions and Procedure

The reaction is conducted in methylene chloride at temperatures maintained between -5°C and 5°C to minimize side reactions such as thermal decomposition or polymerization. A stoichiometric ratio of 2-chloroacetyl chloride (11.2 g, 0.10 mol) to 2-methoxyethanol (7.6 g, 0.10 mol) is used, with pyridine (8.0 g, 0.11 mol) added to scavenge HCl. The mixture is stirred for 1 hour post-addition, followed by sequential washes with water, 5% copper sulfate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and distilled under reduced pressure to isolate the product.

Key Data:

-

Yield: 14.1 g (92% of theoretical yield)

-

Boiling Point: 80–82°C

-

Purity: >95% (confirmed by distillation and spectroscopic analysis)

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of 2-methoxyethanol attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride. Pyridine facilitates the removal of HCl, shifting the equilibrium toward ester formation. The low-temperature regime prevents exothermic runaway reactions, which could degrade the sensitive chloroacetyl moiety.

Alternative Synthesis via Acid Chloride Intermediate

An alternative route involves the preparation of chloroacetic acid followed by conversion to its acid chloride and subsequent esterification with 2-methoxyethanol. While less commonly employed due to additional steps, this method is noted for its flexibility in scaling.

Hydrolysis and Acid Chloride Formation

Chloroacetic acid is first generated by hydrolyzing methyl chloroacetate under acidic or basic conditions. The acid is then treated with thionyl chloride (SOCl₂) to form chloroacetyl chloride, which is immediately reacted with 2-methoxyethanol in the presence of a base.

Challenges:

-

Intermediate Instability: Chloroacetyl chloride is highly reactive and moisture-sensitive, requiring anhydrous conditions.

-

Lower Overall Yield: Multi-step synthesis introduces cumulative losses, reducing efficiency compared to direct esterification.

Comparative Analysis of Synthesis Routes

The table below contrasts the two primary methods:

| Parameter | Direct Esterification | Acid Chloride Route |

|---|---|---|

| Steps | 1 | 3 |

| Yield | 92% | 70–75% |

| Reaction Time | 2 hours | 6–8 hours |

| Purity | >95% | 85–90% |

| Scalability | High | Moderate |

The direct method is favored industrially due to its simplicity and cost-effectiveness, whereas the acid chloride route is reserved for specialized applications requiring custom intermediates.

Optimization Strategies and Challenges

Solvent Selection

Methylene chloride is preferred for its low polarity, which minimizes solvolysis of the chloroacetyl group. Alternatives like chloroform or acetonitrile may introduce unwanted side reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methoxyethyl chloro(oxo)acetate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves esterification of chloro(oxo)acetic acid with 2-methoxyethanol. Key steps include:

- Reagent selection : Use chloroacetic acid derivatives (e.g., ethyl oxalyl chloride) as acylating agents under anhydrous conditions .

- Temperature control : Maintain temperatures between 0–5°C during acid chloride formation to minimize side reactions .

- Solvent choice : Dichloromethane or tetrahydrofuran (THF) is preferred for stabilizing reactive intermediates .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | Ethyl oxalyl chloride, THF, 0°C | 70–75 | |

| Esterification | 2-Methoxyethanol, pyridine | 80–85 |

Q. How can researchers characterize the purity and structural integrity of 2-methoxyethyl chloro(oxo)acetate?

- Analytical techniques :

- NMR spectroscopy : Confirm ester and chloro(oxo) groups via H-NMR (δ 4.2–4.5 ppm for methyleneoxy protons) and C-NMR (δ 165–170 ppm for carbonyl carbons) .

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <1% .

- Elemental analysis : Validate molecular formula (e.g., CHClO) with <0.3% deviation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 2-methoxyethyl chloro(oxo)acetate in nucleophilic substitutions?

- Methodology : Kinetic studies under varying conditions reveal:

- Electrophilic carbonyl : The chloro(oxo) group activates the α-carbon for nucleophilic attack (e.g., by amines or alcohols) via resonance stabilization .

- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing transition states .

Q. How do researchers address stability challenges of 2-methoxyethyl chloro(oxo)acetate in aqueous media?

- Degradation pathways : Hydrolysis of the ester or chloro(oxo) group occurs at pH >7, forming 2-methoxyethanol and chloroacetic acid .

- Mitigation strategies :

- Storage : Anhydrous conditions (molecular sieves) at –20°C reduce decomposition .

- Buffered systems : Use pH 4–6 buffers (e.g., acetate) to slow hydrolysis during biological assays .

Q. What computational methods predict the interaction of 2-methoxyethyl chloro(oxo)acetate with biological targets (e.g., enzymes)?

- Approach :

- Docking simulations : AutoDock Vina models binding affinities to acetylcholinesterase (binding energy: –8.2 kcal/mol) .

- MD simulations : GROMACS evaluates stability of enzyme-ligand complexes over 100 ns trajectories .

Data Contradiction and Resolution

Q. How can researchers reconcile discrepancies in reported toxicity profiles of 2-methoxyethyl chloro(oxo)acetate?

- Case study : Some studies classify it as a skin irritant (LD >2000 mg/kg), while others highlight neurotoxic potential .

- Resolution :

- Dose-dependent effects : Low concentrations (<1 mM) show minimal cytotoxicity in vitro, while prolonged exposure induces oxidative stress .

- Species variability : Rodent models may underestimate human metabolic sensitivity due to differences in esterase activity .

Applications in Drug Development

Q. What role does 2-methoxyethyl chloro(oxo)acetate play in synthesizing protease inhibitors?

- Methodology : It serves as a key intermediate for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.